Benzodiazepine Receptor Affinity: Isoquinolin-3-ol vs. Pyrazoloquinolin-3-one (Direct Head-to-Head Comparison)
In a direct head-to-head study, Allen et al. evaluated the target compound alongside its direct pyrazoloquinolinone analogs for benzodiazepine receptor (BzR) binding. The isoquinolin-3-ol series (including the target compound bearing a 4-chlorophenyl group) exhibited IC₅₀ values >> 2 µM, whereas the corresponding pyrazoloquinolin-3-one comparator CGS-9896 (2-(4-chlorophenyl)-2,5-dihydropyrazolo[4,3-c]quinolin-3(3H)-one) demonstrates high-affinity binding with a reported Ki of 0.260 nM at human GABA-A receptor α1 subunit [1][2]. This represents a greater than 7,600-fold difference in target affinity, driven by the loss of the critical carbonyl hydrogen bond acceptor functionality in the isoquinolinol scaffold [1].
| Evidence Dimension | Benzodiazepine receptor binding affinity (in vitro radioligand displacement) |
|---|---|
| Target Compound Data | IC₅₀ >> 2 µM (all compounds in the 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ol series, including the 4-chlorophenyl derivative) |
| Comparator Or Baseline | CGS-9896 (2-(4-chlorophenyl)-2,5-dihydropyrazolo[4,3-c]quinolin-3(3H)-one): Ki = 0.260 nM (human GABA-A α1) |
| Quantified Difference | >7,600-fold lower affinity (IC₅₀ >> 2,000 nM vs. Ki = 0.260 nM) |
| Conditions | [³H]Flunitrazepam or [³H]Ro15-1788 radioligand displacement assay using rat cortical membrane preparations; compounds tested at concentrations up to 2 µM |
Why This Matters
For procurement decisions, this establishes the target compound as a definitive low-affinity comparator for experiments where loss of BzR binding is the experimental endpoint, whereas CGS-9896 must be sourced for high-affinity BzR modulation studies.
- [1] Allen MS, Skolnick P, Cook JM. J Med Chem. 1992;35(2):368-374. doi:10.1021/jm00080a024. PMID: 1310121. View Source
- [2] BindingDB entry for BDBM84957 (CGS 9896, CHEMBL20042). Ki: 0.260 nM against GABA-A receptor subunit alpha-1 (Human). View Source
